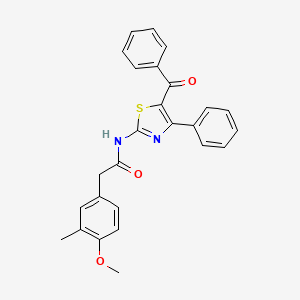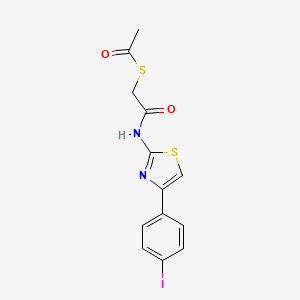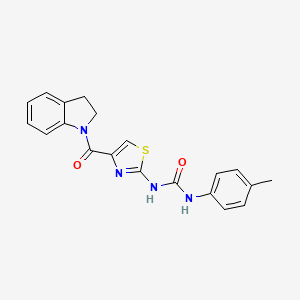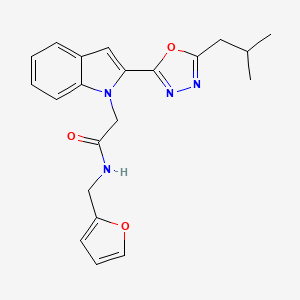
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide, also known as BPTAA, is a thiazole derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTAA has been found to possess significant anticancer activity, making it a promising candidate for the development of new chemotherapeutic agents.
Mechanism of Action
The exact mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is not yet fully understood. However, studies have suggested that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide may induce apoptosis in cancer cells by activating the caspase cascade, which is a key pathway involved in programmed cell death. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of topoisomerase II. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapeutics. Additionally, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide has been found to have low toxicity in normal cells, which is an important consideration for the development of new drugs.
However, there are also some limitations to using N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide in lab experiments. One of the main limitations is that the exact mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is not yet fully understood. Additionally, more research is needed to determine the optimal dosage and administration of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide for maximum efficacy.
Future Directions
There are several future directions for research on N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide. One potential direction is to further investigate the mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide, in order to gain a better understanding of how it induces apoptosis in cancer cells. Another direction is to explore the potential of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide as a combination therapy with other anticancer agents, in order to enhance its efficacy.
Furthermore, more research is needed to determine the optimal dosage and administration of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide for maximum efficacy. Finally, additional studies are needed to investigate the potential of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide has been extensively studied for its anticancer properties. Studies have shown that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapeutics.
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-17-15-18(13-14-21(17)31-2)16-22(29)27-26-28-23(19-9-5-3-6-10-19)25(32-26)24(30)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJYRAKBQYDNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3316952.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B3316953.png)
![N-benzyl-N-(4-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3316955.png)
![4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole](/img/structure/B3316967.png)
![2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3316972.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3316976.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-chlorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3316992.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B3317012.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B3317018.png)
